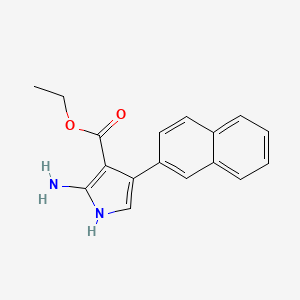

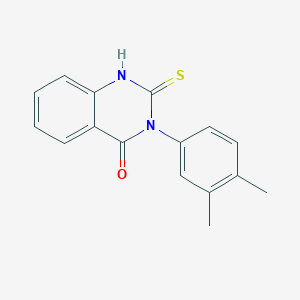

![molecular formula C14H19NO5 B1333092 3-[(叔丁氧羰基)氨基]-3-(4-羟基苯基)丙酸 CAS No. 454473-84-8](/img/structure/B1333092.png)

3-[(叔丁氧羰基)氨基]-3-(4-羟基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

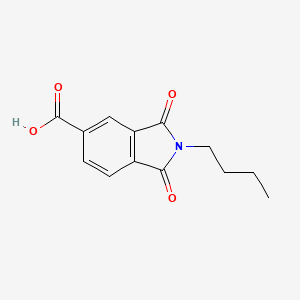

The compound "3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid" is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a 4-hydroxyphenyl group. This structure suggests its relevance in the field of synthetic organic chemistry, particularly in the synthesis of peptides and other bioactive molecules where Boc is a common protecting group for amines.

Synthesis Analysis

The synthesis of related Boc-protected amino acids and derivatives has been reported in various studies. For instance, an improved synthesis of a Boc-protected hydroxyisoquinoline carboxylic acid was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and good overall yield . Similarly, the synthesis of Boc-protected aminomethylphenoxyacetic acid was optimized for use as a handle in solid-phase peptide synthesis, showing high yield and stability against acidolysis . These methods could potentially be adapted for the synthesis of "3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid".

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky and stable protecting group that can be removed under acidic conditions. The presence of a hydroxyphenyl group in the compound of interest suggests potential for hydrogen bonding and aromatic interactions, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Boc-protected amino acids are typically involved in peptide bond formation reactions. The Boc group can be selectively removed in the presence of other protecting groups, allowing for the sequential construction of peptides . The hydroxyphenyl group could also participate in electrophilic aromatic substitution reactions or serve as a nucleophilic catalyst in certain organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids depend on the nature of the side chains and the protecting groups. The Boc group increases the steric bulk and affects the solubility of the compound in organic solvents. The hydroxyphenyl group could contribute to the acidity of the compound and its solubility in polar solvents due to potential hydrogen bonding .

Relevant Case Studies

Case studies involving the use of Boc-protected amino acids often focus on their application in peptide synthesis. For example, the synthesis of orthogonally protected boronic acid analogs of aspartic acid demonstrates the versatility of Boc-protected intermediates in creating complex molecules . Additionally, the synthesis of all four stereoisomers of a Boc-protected azabicyclohexane carboxylic acid showcases the ability to control stereochemistry in the synthesis of unnatural amino acids . These examples highlight the importance of Boc-protected amino acids in modern synthetic chemistry.

科学研究应用

1. 食品接触材料中的安全性评估

添加剂 3-(3,5-二叔丁基-4-羟基苯基)丙酸,一种与目标化学物质相关的化合物,已被评估在食品接触材料中的安全性。研究发现,只要其迁移不超过特定限度,在与特定食品类型接触的聚烯烃中使用时,它对消费者使用是安全的 (香料,2011)。

2. 神经兴奋剂类似物中的对映选择性合成

该化合物已被用于神经兴奋剂类似物(如 2-氨基-3-(3-羟基-5-叔丁基异恶唑-4-基)丙酸)的对映选择性合成中,突出了其在生产对映体纯化合物的中的作用 (Pajouhesh 等,2000)。

3. 极端嗜热古菌的代谢研究

在对一种极端嗜热、依赖硫的厌氧古菌的研究中,该化合物的衍生物作为该生物体代谢谱的一部分进行了分析。这包括分析各种有机酸及其在古菌代谢中的作用 (Rimbault 等,1993)。

4. β-丙氨酸衍生物的合成

该化合物参与了 3-氨基丙酸衍生物的合成,特别是在创建芳香族氨基酸的 β-类似物方面。这证明了它在合成具有特定官能团的化合物中的重要性 (Arvanitis 等,1998)。

5. 在 N-叔丁氧羰基化中的催化作用

该化合物在催化胺的 N-叔丁氧羰基化中起作用。它在该反应中的效率和环保性非常显着,特别是考虑到 N-Boc 氨基酸在肽合成中的重要性 (Heydari 等,2007)。

6. 在肽构象研究中的作用

在一项研究中探索了其在检查肽构象中的用途,其中分析了相关化合物 N-叔丁氧羰基-N-甲基-L-酪氨酸的晶体结构,以了解 N-甲基化对肽构象的影响 (Jankowska 等,2002)。

未来方向

属性

IUPAC Name |

3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNWQLIRVDMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

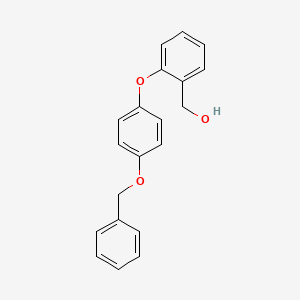

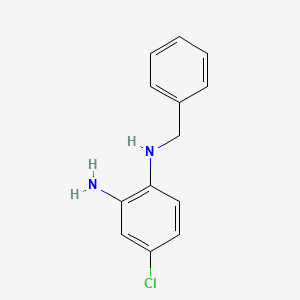

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

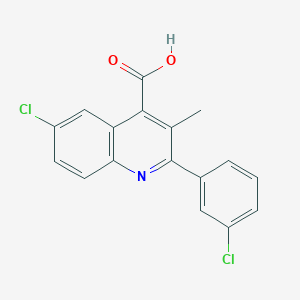

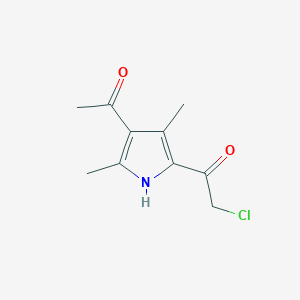

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

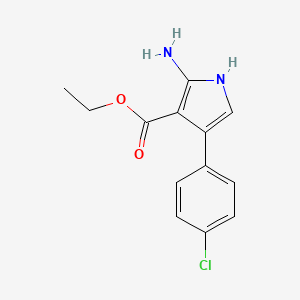

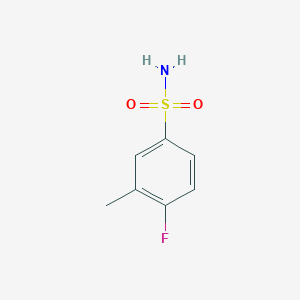

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)